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Compound of Interest

Compound Name: GluR23Y

Cat. No.: B12381140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting

experiments to investigate the role of GluR23Y, a peptide inhibitor of GluA2-containing AMPA

receptor endocytosis, in the mechanisms of fear extinction. This document includes detailed

experimental protocols, data presentation guidelines, and visualizations of the underlying

molecular pathways and experimental workflows.

Introduction to GluR23Y and Fear Extinction
Fear extinction is an active learning process where a conditioned fear response to a specific

stimulus is diminished through repeated exposure to the conditioned stimulus (CS) in the

absence of the aversive unconditioned stimulus (US). This process is crucial for adaptive

behavior and is often impaired in anxiety and trauma-related disorders. At the molecular level,

fear extinction involves synaptic plasticity within key brain regions, particularly the amygdala.

A critical mechanism underlying fear extinction is the depotentiation of synapses that were

potentiated during fear conditioning. This depotentiation is thought to involve the endocytosis

(internalization) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors,

specifically those containing the GluA2 subunit. The peptide Tat-GluR23Y is a valuable tool for

studying this process. It is a cell-permeable peptide that specifically blocks the regulated

endocytosis of GluA2-containing AMPA receptors.[1][2] By inhibiting this key step in synaptic

depression, GluR23Y can be used to probe the necessity of GluA2 endocytosis for fear

extinction.
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Data Presentation
Table 1: Effect of Tat-GluR23Y on Short-Term Fear
Extinction

Treatment
Group

Pre-
Extinction
Freezing
(%)

Post-
Extinction
Freezing
(Trial Block
1) (%)

Post-
Extinction
Freezing
(Trial Block
2) (%)

Post-
Extinction
Freezing
(Trial Block
3) (%)

Post-
Extinction
Freezing
(Trial Block
4) (%)

Tat-GluR23A

(Control)
~85 ~60 ~40 ~30 ~25

Tat-GluR23Y ~85 ~75 ~65 ~60 ~55

Data are approximated from graphical representations in Kim et al., 2007.[1] The control

peptide, Tat-GluR23A, has no effect on GluA2 endocytosis.

Table 2: Effect of Tat-GluR23Y on Long-Term Fear
Extinction (Extinction Recall)

Treatment Group
Pre-Extinction Freezing
(%)

Extinction Recall (24h
Post-Extinction) Freezing
(%)

Tat-GluR23A (Control) ~85 ~30

Tat-GluR23Y ~85 ~60

Data are approximated from graphical representations in Kim et al., 2007.[1]

Experimental Protocols
Auditory Fear Conditioning and Extinction Protocol
This protocol is adapted from studies investigating the role of AMPA receptor trafficking in fear

memory.[1]

Animals: Male Sprague Dawley rats (or other appropriate rodent model).
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Apparatus:

Conditioning/Extinction Chambers: Sound-attenuating chambers equipped with a grid floor

for delivering foot shocks, a speaker for auditory cues, and a video camera for recording

behavior.

Novel Context for Cued Fear Testing: A distinct chamber with different visual, tactile, and

olfactory cues from the conditioning chamber.

Procedure:

Habituation (Day 1):

Place each animal in the conditioning chamber for 10-15 minutes to allow for exploration

and habituation to the environment.

Fear Conditioning (Day 2):

Place the animal in the conditioning chamber.

Allow a 2-3 minute baseline period.

Present the conditioned stimulus (CS), which is typically a tone (e.g., 20 seconds, 80 dB,

2.9 kHz).

The unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds), is

delivered during the last 2 seconds of the CS presentation.

Repeat the CS-US pairing 3-5 times with an inter-trial interval (ITI) of 1-2 minutes.

Leave the animal in the chamber for an additional 1-2 minutes after the final pairing.

Intra-Amygdala Infusion of Tat-GluR23Y (Day 3 or as per experimental design):

Anesthetize the animals and perform stereotaxic surgery to implant bilateral cannulae

targeting the lateral amygdala (LA).

Allow for a recovery period of at least one week.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prior to the extinction session, infuse Tat-GluR23Y or the control peptide (Tat-GluR23A)

into the LA. A typical infusion volume is 0.5-1.0 µL per side over 1-2 minutes.

Fear Extinction Training (Day 3 or as per experimental design):

Place the animal in the conditioning chamber.

Present the CS repeatedly (e.g., 20-30 times) in the absence of the US.

The ITI should be consistent (e.g., 1 minute).

Record freezing behavior throughout the session. Freezing is defined as the complete

absence of movement except for respiration.

Extinction Recall Test (Day 4 or 24 hours post-extinction):

Place the animal in the novel context.

After a baseline period, present the CS (e.g., 3-5 times) without the US.

Measure and quantify freezing behavior to assess the recall of the extinction memory.

Visualizations
Signaling Pathway of GluA2 Endocytosis in Fear
Extinction
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Caption: Signaling pathway of GluA2-AMPAR endocytosis during fear extinction and the

inhibitory action of Tat-GluR23Y.

Experimental Workflow for Studying GluR23Y in Fear
Extinction
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Caption: Experimental workflow for investigating the effect of Tat-GluR23Y on fear extinction.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12381140?utm_src=pdf-body-img
https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Mechanisms of GluR23Y Action
Fear conditioning potentiates synaptic transmission in the lateral amygdala, in part by

increasing the number of AMPA receptors at the postsynaptic membrane. Fear extinction is

thought to reverse this process through a form of long-term depression (LTD) or depotentiation.

A key step in this reversal is the clathrin-mediated endocytosis of postsynaptic AMPA receptors,

particularly those containing the GluA2 subunit.[3]

The C-terminal domain of the GluA2 subunit contains a motif that interacts with the AP2

complex, a critical component of the endocytic machinery. The Tat-GluR23Y peptide mimics

this binding motif, thereby competitively inhibiting the interaction between GluA2 and AP2.[2]

This blockade prevents the internalization of GluA2-containing AMPA receptors from the

synaptic membrane.

The interaction between the GluA2 subunit and the N-ethylmaleimide-sensitive factor (NSF) is

also crucial for maintaining the stability of AMPA receptors at the synapse.[4][5] While GluR23Y
directly targets the endocytic process, it is important to consider the broader context of AMPA

receptor trafficking, which involves a dynamic balance between insertion, lateral diffusion, and

removal from the synapse. By preventing endocytosis, GluR23Y effectively traps GluA2-

containing AMPA receptors at the synapse, thus impairing the synaptic depression necessary

for fear extinction. The result is a persistent fear response, as demonstrated by the higher

levels of freezing in animals treated with Tat-GluR23Y during extinction training.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Amygdala depotentiation and fear extinction - PMC [pmc.ncbi.nlm.nih.gov]

2. Neurochemical and molecular mechanisms underlying the retrieval-extinction effect - PMC
[pmc.ncbi.nlm.nih.gov]

3. GluA2-dependent AMPA receptor endocytosis and the decay of early and late long-term
potentiation: possible mechanisms for forgetting of short- and long-term memories - PMC

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843873/
https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6633768/
https://www.jneurosci.org/content/30/47/15981.short
https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://www.benchchem.com/product/b12381140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409248/
https://www.benchchem.com/product/b12381140?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2409248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3843873/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

4. Interaction between N-Ethylmaleimide-Sensitive Factor and GluR2 Is Essential for Fear
Memory Formation in Lateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

5. jneurosci.org [jneurosci.org]
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extinction-with-glur23y]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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